molecular formula C13H18N2O3 B3253492 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol CAS No. 223932-34-1

4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol

Cat. No.: B3253492
CAS No.: 223932-34-1
M. Wt: 250.29 g/mol
InChI Key: DELTZHFOMFJNKL-UHFFFAOYSA-N
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Description

Significance of Nitro-substituted Aromatic Systems in Chemical Synthesis

Nitro-substituted aromatic systems are fundamental building blocks in organic synthesis, largely due to the versatile reactivity of the nitro group (-NO₂). The nitro group is a strong electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring to which it is attached. wikipedia.orgnih.gov This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group.

The nitro group itself can undergo a variety of chemical transformations, most notably reduction to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing a reliable route to aromatic amines, which are precursors to a vast array of dyes, pharmaceuticals, and polymers. The reduction can be achieved using various reagents, allowing for chemo-selectivity in the presence of other functional groups.

Furthermore, the presence of a nitro group can influence the acidity of adjacent C-H bonds. wikipedia.org In certain contexts, this can be exploited for the formation of new carbon-carbon bonds. The rich chemistry of nitroaromatic compounds underscores their importance as versatile intermediates in the synthesis of complex organic molecules. nih.gov

Role of Cyclohexanol (B46403) Derivatives as Synthetic Intermediates and Scaffolds

Cyclohexanol and its derivatives are ubiquitous in organic chemistry, serving as crucial intermediates and scaffolds in the synthesis of a wide range of commercially important products. chemicalbook.comwikipedia.org The hydroxyl group of cyclohexanol can be readily oxidized to a ketone (cyclohexanone), which is a key precursor in the industrial production of caprolactam and adipic acid, the monomers for Nylon 6 and Nylon 6,6, respectively. chemicalbook.comwikipedia.org

The conformational flexibility of the cyclohexane (B81311) ring, which typically exists in a chair conformation, allows for stereochemical control in synthetic transformations. The axial and equatorial positions of substituents on the ring can direct the approach of reagents, leading to diastereoselective outcomes. This stereochemical richness makes cyclohexanol derivatives valuable chiral building blocks in asymmetric synthesis.

Moreover, the cyclohexanol framework is a common feature in many biologically active molecules and natural products. Its rigid, three-dimensional structure provides a well-defined scaffold upon which pharmacophoric groups can be displayed in a specific spatial orientation, facilitating interactions with biological targets. The ability to introduce diverse functional groups onto the cyclohexanol ring makes it an attractive template for the design of new therapeutic agents. google.com

Historical Development of Aminocyclohexanol Chemistry Relevant to 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol

The chemistry of aminocyclohexanols has evolved significantly over the years, driven by their importance as synthetic intermediates and their presence in various bioactive compounds. Early research in this area focused on the fundamental synthesis and stereochemical analysis of these bifunctional molecules. The relative positioning of the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-substitution) and their stereochemistry (cis or trans) were key areas of investigation.

The development of stereoselective methods for the synthesis of aminocyclohexanols has been a major focus. These methods include the reduction of aminocyclohexanones, the ring-opening of cyclohexene (B86901) oxides with nitrogen nucleophiles, and the hydroboration-oxidation of allylic amines. The ability to control the stereochemistry of these compounds is crucial for their application in asymmetric synthesis and medicinal chemistry.

More recently, there has been a growing interest in the use of aminocyclohexanols as ligands for transition metal catalysts and as chiral auxiliaries. cymitquimica.com The presence of both a hard (hydroxyl) and a soft (amino) donor atom allows for effective coordination to a variety of metal centers. In the context of this compound, the historical development of methods to synthesize substituted aminocyclohexanols provides a foundation for accessing this specific molecule and its analogs. For instance, trans-4-aminocyclohexanol (B47343) is a known intermediate in the synthesis of the mucolytic drug ambroxol. chemicalbook.com

Overview of Research Gaps and Potential Avenues for this compound Studies

While the individual components of this compound are well-studied, there appears to be a lack of specific research on this particular compound in the public domain. This presents several opportunities for future investigation.

A primary research gap is the exploration of the synthesis of this molecule. Developing efficient and stereoselective synthetic routes would be a valuable contribution. This could involve the reductive amination of 4-hydroxycyclohexanone (B83380) with 2-nitrobenzylamine or the nucleophilic substitution of a suitable leaving group on the cyclohexane ring with 2-nitrobenzylamine.

Another avenue for research is the investigation of the compound's chemical reactivity. The presence of three distinct functional groups—the nitroaromatic ring, the secondary amine, and the secondary alcohol—allows for a wide range of potential transformations. For example, the reduction of the nitro group to an amine would yield a tri-functionalized molecule with interesting coordination properties. The oxidation of the alcohol to a ketone would provide another derivative with different reactivity.

Furthermore, the potential biological activity of this compound and its derivatives is an unexplored area. The combination of a substituted aromatic ring and an aminocyclohexanol scaffold is found in some pharmacologically active compounds, suggesting that this molecule could serve as a starting point for drug discovery efforts.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research focused on this compound would likely encompass several key objectives:

Synthetic Methodology: The primary objective would be to develop novel and efficient synthetic routes to this compound and its stereoisomers. This would involve exploring different synthetic strategies and optimizing reaction conditions to achieve high yields and selectivity.

Structural and Stereochemical Analysis: A thorough characterization of the synthesized compounds using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and, if possible, X-ray crystallography would be essential to confirm their structure and stereochemistry.

Exploration of Chemical Reactivity: A systematic study of the reactivity of the different functional groups within the molecule would be a key objective. This would involve subjecting the compound to various reaction conditions to explore its potential as a synthetic intermediate.

Library Synthesis and Biological Screening: A long-term objective could be the synthesis of a library of derivatives based on the this compound scaffold. These derivatives could then be screened for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

Computational Studies: Theoretical calculations could be employed to understand the conformational preferences of the molecule and to predict its reactivity and potential interactions with biological targets.

By addressing these objectives, academic research can elucidate the fundamental chemistry of this compound and unlock its potential for applications in organic synthesis and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cyclohexanol108-93-0C₆H₁₂O100.16
2-Nitroaniline88-74-4C₆H₆N₂O₂138.12
trans-4-Aminocyclohexanol27489-62-9C₆H₁₃NO115.17

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-nitrophenyl)methylamino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)15(17)18/h1-4,11-12,14,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELTZHFOMFJNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 2 Nitrophenyl Methyl Amino Cyclohexan 1 Ol

Retrosynthetic Analysis of 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the key disconnections involve the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

The most prominent bond for disconnection is the C-N bond of the secondary amine. This leads to two primary retrosynthetic pathways, each identifying a different set of precursor molecules.

Pathway A: Disconnection between the nitrogen and the benzylic carbon. This approach suggests the formation of the C-N bond via nucleophilic attack of the amino group of 4-aminocyclohexan-1-ol on a suitable electrophile derived from 2-nitrotoluene. This is a classic and highly convergent strategy. The key synthons are a 2-nitrobenzyl electrophile and a 4-aminocyclohexanol nucleophile.

Pathway B: Disconnection between the nitrogen and the cyclohexyl ring. This alternative strategy involves the reaction of 2-nitrobenzylamine with an electrophilic cyclohexanone (B45756) derivative. This pathway is generally less favored due to the potential for competing reactions and the greater complexity of the required cyclohexyl precursor.

These disconnection strategies are illustrated in the following table:

Disconnection PathwayPrecursor 1 (Nucleophile)Precursor 2 (Electrophile)Key Reaction Type
Pathway A 4-Aminocyclohexan-1-ol2-Nitrobenzaldehyde (B1664092) or 2-Nitrobenzyl halideReductive Amination or Nucleophilic Substitution
Pathway B 2-Nitrobenzylamine4-Oxocyclohexanol or related derivativesReductive Amination

While less direct, disconnection of the C-O bond of the cyclohexanol (B46403) moiety can also be considered. This would involve the formation of the alcohol group at a late stage in the synthesis. For instance, a precursor such as 4-{[(2-Nitrophenyl)methyl]amino}cyclohexanone could be reduced to the target alcohol. This approach adds a step to the synthesis but may be advantageous if the corresponding ketone is more readily accessible or if stereochemical control of the hydroxyl group is desired.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. The most promising approaches leverage well-established and efficient reaction methodologies.

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. wikipedia.org This one-pot reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, the reaction between 2-nitrobenzaldehyde and 4-aminocyclohexan-1-ol is a prime candidate.

The reaction proceeds via the formation of an intermediate imine, which is then reduced by a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common choices due to their selectivity and mild reaction conditions. wikipedia.org

A comparative overview of potential reducing agents for this transformation is presented below:

Reducing AgentAdvantagesPotential Disadvantages
Sodium Borohydride (NaBH₄)Inexpensive, readily available.Can reduce the aldehyde if not controlled.
Sodium Cyanoborohydride (NaBH₃CN)Selective for the imine over the aldehyde. masterorganicchemistry.comToxic cyanide byproduct.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Mild, selective, and non-toxic. wikipedia.orgmasterorganicchemistry.comMore expensive.

The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product. Protic solvents like methanol (B129727) or ethanol (B145695) are often used to facilitate both imine formation and reduction.

An alternative approach involves the nucleophilic substitution of a suitable leaving group on a 2-nitrobenzyl derivative by 4-aminocyclohexan-1-ol. libretexts.org This method relies on the nucleophilicity of the amino group to displace a halide, such as bromide or chloride, from 2-nitrobenzyl halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. The choice of base and solvent is crucial to avoid side reactions, such as elimination or over-alkylation of the amine.

Potential reaction parameters for this nucleophilic substitution are outlined in the following table:

2-Nitrobenzyl ElectrophileBaseSolventPotential Side Reactions
2-Nitrobenzyl bromidePotassium carbonateAcetonitrileDialkylation of the amine
2-Nitrobenzyl chlorideTriethylamineDichloromethane (B109758)Slower reaction rate

This method offers a straightforward route to the target compound, although optimization of reaction conditions may be necessary to maximize the yield of the desired secondary amine and minimize the formation of the tertiary amine byproduct. libretexts.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.govacsgcipr.org While a specific MCR for the direct synthesis of this compound may not be established, analogous reactions suggest its feasibility.

For instance, a Betti-type reaction, which is a three-component condensation of an aldehyde, an amine, and a phenol, could potentially be adapted. mdpi.com A hypothetical MCR could involve 2-nitrobenzaldehyde, an ammonia (B1221849) source, and a suitable cyclohexene (B86901) derivative, followed by hydration. However, the development of such a reaction would require significant research to identify the appropriate components and reaction conditions. The advantage of an MCR approach lies in its ability to rapidly generate molecular complexity from simple precursors in a single operation. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The primary route for the synthesis of this compound is the reductive amination of 4-hydroxycyclohexanone (B83380) with 2-nitrobenzylamine. This reaction, while direct, necessitates careful optimization to control the stereochemical outcome and avoid side reactions.

The cyclohexane (B81311) ring of this compound can exist in two chair conformations, leading to cis and trans diastereomers. In the trans isomer, both the hydroxyl and the amino groups can occupy equatorial positions, which is generally the thermodynamically more stable arrangement. The cis isomer, conversely, would force one of the substituents into an axial position, leading to greater steric strain.

Control over the cis/trans selectivity during reductive amination is paramount. The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the product. Palladium-based catalysts, such as palladium on carbon (Pd/C), are often reported to favor the formation of the thermodynamically more stable trans-isomer in the hydrogenation of substituted cyclohexanone derivatives. In contrast, rhodium-based catalysts have been utilized to selectively produce cis-isomers in some cases. The reaction equilibrium can be shifted towards the more stable trans product through thermodynamic control, often by employing higher temperatures or longer reaction times, allowing for in-situ epimerization of the less stable cis isomer.

As this compound possesses two chiral centers, it can exist as a mixture of enantiomers. The separation of these enantiomers or their direct asymmetric synthesis is crucial for pharmacological applications.

Stereochemical Resolution: A common strategy involves the resolution of a racemic mixture of the final product or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)- or (S)-mandelic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Following separation, the chiral resolving agent is removed to yield the pure enantiomers of the aminocyclohexanol derivative. This method has been successfully applied to resolve racemic 2-aminocyclohexanol (B3021766) derivatives, providing both enantiomers with high enantiomeric excess (>99% ee).

Asymmetric Synthesis: Direct asymmetric synthesis offers a more elegant and atom-economical approach. This can be accomplished through several strategies:

Enzymatic Reductive Amination: Biocatalysis, particularly the use of enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines. These enzymes can catalyze the reductive amination of ketones with high enantioselectivity. Screening a library of IREDs or AmDHs could identify a suitable biocatalyst for the asymmetric conversion of 4-hydroxycyclohexanone and 2-nitrobenzylamine directly to a single enantiomer of this compound. Transaminases (TAs) also offer a viable route, capable of producing highly diastereopure trans-4-substituted cyclohexane-1-amines.

Catalytic Asymmetric Reductive Amination: The use of chiral catalysts, such as those derived from SPINOL borophosphates, has shown promise in the asymmetric reductive amination of ketones. These organocatalysts can facilitate the formation and subsequent reduction of the imine intermediate in a highly enantioselective manner, yielding chiral amines with excellent enantiomeric excess.

The choice of catalyst and reducing agent is critical for both the chemoselectivity (reduction of the imine over the nitro group) and stereoselectivity of the reductive amination.

Catalysts for Reductive Amination: A variety of catalyst systems can be employed for the reductive amination of 4-hydroxycyclohexanone. Noble metal catalysts such as palladium, platinum, and rhodium on various supports (e.g., carbon, alumina) are highly effective. Bimetallic catalysts, such as Rh-Ni on silica, have demonstrated enhanced activity and selectivity for the reductive amination of cyclohexanone. Non-noble metal catalysts are also being explored as more sustainable alternatives.

Reducing Agents: Common reducing agents for this transformation include:

Hydrogen Gas (H₂): Used in conjunction with heterogeneous metal catalysts. This method is highly atom-economical but often requires specialized high-pressure equipment.

Borohydride Reagents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents suitable for laboratory-scale synthesis. NaBH(OAc)₃ is particularly effective as it is selective for the reduction of imines in the presence of ketones and aldehydes.

The table below summarizes various catalyst systems and their typical performance in analogous reductive amination reactions.

Catalyst SystemReducing AgentTypical SelectivityAdvantagesDisadvantages
Pd/CH₂High trans selectivityHigh atom economy, catalyst is recyclableRequires high pressure, potential for nitro group reduction
Rh/CH₂Can favor cis isomerTunable selectivityRequires high pressure
Ni-based catalystsH₂Good activity and selectivityLower cost than noble metalsMay require harsher conditions
NaBH(OAc)₃-GoodMild conditions, high functional group toleranceLower atom economy, generates stoichiometric waste
Imine Reductases (IREDs)NAD(P)HHigh enantioselectivityHigh selectivity, mild aqueous conditionsEnzyme stability and cost can be a factor

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes.

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional solvents for reductive amination, such as dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE), are now considered undesirable due to their toxicity and environmental persistence.

Greener Solvent Alternatives: Recent studies have identified more environmentally friendly solvents for reductive amination. Ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and isopropyl alcohol (IPA) are considered greener alternatives. Alcohols, in general, are a good choice, but caution is needed when using them with metal catalysts and H₂, as they can be oxidized to aldehydes or ketones, leading to impurities. Glycerol has also been explored as a recyclable and effective green solvent for reductive amination.

Solvent-Free Conditions: In some cases, reductive amination can be performed under solvent-free conditions, particularly when the reactants are liquids or have low melting points. This approach completely eliminates solvent waste and can lead to higher reaction rates.

The following table provides a comparison of solvents for reductive amination based on green chemistry principles.

SolventGreenness ClassificationAdvantagesDisadvantages
Dichloromethane (DCM)UndesirableGood solubility for many reactantsToxic, suspected carcinogen
1,2-Dichloroethane (DCE)UndesirableEffective for many reactionsToxic, environmentally persistent
Ethyl Acetate (EtOAc)RecommendedLower toxicity, biodegradableCan be sensitive to hydrolysis
2-Methyltetrahydrofuran (2-MeTHF)RecommendedBio-derived, good performanceCan form peroxides
Ethanol/IsopropanolRecommendedLow toxicity, readily availablePotential for side reactions with metal catalysts
WaterHighly RecommendedNon-toxic, inexpensivePoor solubility for many organic reactants
GlycerolRecommendedBio-derived, recyclable, low toxicityHigh viscosity can make processing difficult
Solvent-FreeIdealNo solvent waste, high reaction ratesNot always feasible

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound via reductive amination of 4-hydroxycyclohexanone with 2-nitrobenzylamine using H₂ as the reducing agent, the reaction is:

C₆H₁₀O₂ + C₇H₈N₂O₂ + H₂ → C₁₃H₁₈N₂O₃ + H₂O

The atom economy can be calculated as follows:

Molecular Weight of 4-hydroxycyclohexanone (C₆H₁₀O₂): 114.14 g/mol

Molecular Weight of 2-nitrobenzylamine (C₇H₈N₂O₂): 152.15 g/mol

Molecular Weight of Hydrogen (H₂): 2.02 g/mol

Molecular Weight of this compound (C₁₃H₁₈N₂O₃): 250.29 g/mol

Atom Economy (%) = [Molecular Weight of Product / (Sum of Molecular Weights of all Reactants)] x 100 Atom Economy (%) = [250.29 / (114.14 + 152.15 + 2.02)] x 100 = 93.3%

This high atom economy indicates that the catalytic reductive amination pathway is inherently efficient. In contrast, using a stoichiometric reducing agent like NaBH(OAc)₃ would significantly lower the atom economy due to the generation of borate (B1201080) and acetate byproducts.

Waste Minimization: Beyond atom economy, minimizing waste involves considering all materials used in the process, including solvents, catalysts, and reagents used in workup and purification. This is often quantified by the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. chembam.comlibretexts.org

Strategies to minimize waste in the synthesis of this compound include:

Catalyst Recycling: Using heterogeneous catalysts that can be easily recovered and reused.

Solvent Recycling: Choosing solvents that can be efficiently recovered and purified for reuse.

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel to reduce the need for intermediate purifications and minimize solvent usage.

Chromatography-Free Purification: Developing crystallization-based purification methods to avoid the large volumes of solvent waste associated with column chromatography.

By carefully selecting synthetic routes, catalysts, and reaction conditions, and by adhering to the principles of green chemistry, the synthesis of this compound can be optimized to be both efficient and environmentally responsible.

Use of Renewable Reagents and Sustainable Catalysis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and enhance safety. For the synthesis of this compound, the focus shifts towards the use of renewable starting materials and the application of sustainable catalytic systems, particularly biocatalysis, to replace traditional, often hazardous, synthetic routes. This section explores potential sustainable strategies for the synthesis of the key precursors and their final assembly into the target molecule.

Biocatalytic Synthesis of the 4-Aminocyclohexanol Backbone from Renewable Feedstocks

A significant advancement in the sustainable synthesis of the cyclohexanol core involves enzymatic and biocatalytic methods that start from renewable resources. A prominent strategy is a one-pot, two-step enzymatic cascade that begins with 1,4-cyclohexanedione (B43130). researchgate.net This starting diketone can be produced from bio-based succinic acid, which is esterified with bioethanol, positioning the core of the molecule within a sustainable framework. researchgate.net

The biocatalytic cascade employs two key enzymes: a keto reductase (KRED) and an amine transaminase (ATA). researchgate.net

First Step (Keto Reduction): The KRED selectively reduces one of the ketone groups of 1,4-cyclohexanedione to a hydroxyl group, forming 4-hydroxycyclohexanone. This step requires a cofactor, such as NAD(P)H, which can be regenerated in situ using a sacrificial alcohol like isopropanol, minimizing waste. researchgate.net

Second Step (Reductive Amination): The intermediate, 4-hydroxycyclohexanone, is then aminated by an ATA to yield 4-aminocyclohexanol. The stereoselectivity of this step is crucial, and by choosing appropriate stereocomplementary amine transaminases, it is possible to synthesize either the cis or trans isomer of 4-aminocyclohexanol with good to excellent diastereomeric ratios. researchgate.net

This enzymatic approach offers mild reaction conditions, high selectivity, and avoids the use of harsh reagents and metal catalysts often employed in conventional chemical syntheses.

Sustainable Catalysis for the 2-Nitrobenzaldehyde Moiety

The synthesis of 2-nitrobenzaldehyde, the second key precursor, typically involves the oxidation of 2-nitrotoluene. Traditional methods often rely on stoichiometric amounts of heavy metal oxidants (e.g., potassium permanganate) or harsh conditions that generate significant waste. prepchem.com Sustainable alternatives focus on catalytic processes using greener oxidants.

Recent research into the selective oxidation of toluene (B28343) and its derivatives provides a blueprint for more sustainable routes. One promising approach involves a vanadium-based catalyst in an aqueous, acidic solution with hydrogen peroxide (H₂O₂) as the oxidant. mdpi.comresearchgate.net This system avoids organic solvents, using toluene itself as a co-solvent with water. mdpi.comresearchgate.netzenodo.org The reaction can proceed at mild temperatures (25-60 °C) and is highly selective for the aldehyde, preventing over-oxidation to benzoic acid. researchgate.net

Another green approach is photocatalysis, where catalysts like palladium nanoparticles supported on bismuth tungstate (B81510) (Pd/Bi₂WO₆) can utilize light energy to drive the aerobic oxidation of toluenes to aldehydes with high selectivity. researchgate.net These methods represent a significant step forward, reducing the reliance on hazardous reagents and energy-intensive processes.

Table 1: Comparison of Catalytic Systems for Toluene Oxidation
Catalytic SystemOxidantSolventKey AdvantagesReference
Vanadium-based (e.g., NH₄VO₃)H₂O₂Water/TolueneAvoids organic solvents, uses a benign oxidant, high selectivity. mdpi.com, researchgate.net
Photocatalysis (e.g., Pd/Bi₂WO₆)O₂ (Air)VariesUses light as an energy source, mild conditions, "green" environmental characteristics. researchgate.net
HAT CatalysisO₂ (Air)VariesHigh selectivity, good functional-group tolerance, mild protocol. rsc.org

Enzymatic Reductive Amination for Final Assembly

The final step in synthesizing this compound involves coupling 4-aminocyclohexanol with 2-nitrobenzaldehyde. The most sustainable and elegant method for this transformation is biocatalytic reductive amination. This reaction can be catalyzed by enzymes such as imine reductases (IREDs) or reductive aminases (RedAms). acs.org

These enzymes catalyze the direct reductive amination of a ketone or aldehyde with an amine, offering high chemo- and stereoselectivity under mild, aqueous conditions. acs.orgfrontiersin.org In a potential synthesis, an IRED or RedAm could be used to directly couple 2-nitrobenzaldehyde with the sustainably sourced 4-aminocyclohexanol. The process relies on a nicotinamide (B372718) cofactor (NAD(P)H) for reducing power, which is typically recycled in a dual-enzyme system with a formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). researchgate.netnih.gov This creates a highly atom-efficient process where the only by-product is inorganic carbonate or gluconic acid, respectively. nih.gov

Table 2: Key Enzymes in Sustainable Synthesis Route
Enzyme ClassSynthetic StepSubstratesAdvantagesReference
Keto Reductase (KRED)Backbone Synthesis1,4-CyclohexanedioneHigh stereoselectivity for hydroxyl group formation. researchgate.net
Amine Transaminase (ATA)Backbone Synthesis4-HydroxycyclohexanoneForms chiral amines from ketones; enables use of bio-based precursors. , researchgate.net
Imine Reductase (IRED) / Reductive Aminase (RedAm)Final Coupling Reaction2-Nitrobenzaldehyde, 4-AminocyclohexanolHigh diastereoselectivity, mild aqueous conditions, atom efficiency. acs.org
Nitroreductase (NR)Nitro Group Reduction (Alternative)Aromatic Nitro CompoundsSelective reduction of nitro group under mild conditions, avoiding harsh chemical reductants. researchgate.net, researchgate.net

Furthermore, should a synthetic route require the reduction of the nitro group, flavin-dependent nitroreductases (NRs) offer a sustainable alternative to traditional catalytic hydrogenation. researchgate.netgoogle.com These enzymes can selectively reduce a wide range of aromatic nitro compounds to their corresponding amines or hydroxylamines using NAD(P)H as a recyclable hydride source. researchgate.netgoogle.comnih.gov

By combining the biocatalytic production of precursors from renewable feedstocks with enzymatic coupling reactions, a fully sustainable and green synthetic route to this compound can be envisioned. This approach significantly shortens synthetic pathways, operates under mild conditions, and minimizes the generation of hazardous waste. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 4 2 Nitrophenyl Methyl Amino Cyclohexan 1 Ol

Reactions at the Secondary Amine Functionality

The secondary amine in 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol serves as a nucleophilic center, readily participating in reactions with various electrophiles. These transformations are fundamental for the synthesis of a wide array of derivatives with modified properties.

Acylation and Sulfonylation Reactions

Acylation of the secondary amine involves the introduction of an acyl group (R-C=O) and is a common method for the formation of amides. This reaction is typically achieved by treating the parent compound with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetic anhydride (B1165640) would yield N-acetyl-4-{[(2-nitrophenyl)methyl]amino}cyclohexan-1-ol. The reaction generally proceeds under mild conditions, and the chemoselectivity for N-acylation over O-acylation of the alcohol is often high, particularly under basic conditions which favor the more nucleophilic amine. googleapis.comgoogle.comnih.gov

Acylating AgentProductReaction Conditions
Acetic AnhydrideN-(4-hydroxycyclohexyl)-N-((2-nitrophenyl)methyl)acetamideBase catalyst (e.g., triethylamine), organic solvent
Benzoyl ChlorideN-(4-hydroxycyclohexyl)-N-((2-nitrophenyl)methyl)benzamideBase catalyst (e.g., pyridine), organic solvent

Sulfonylation , the reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl), results in the formation of sulfonamides. libretexts.orgcbijournal.comglobethesis.com This reaction is also typically carried out in the presence of a base. The resulting sulfonamide has significantly different chemical properties compared to the parent amine, including increased acidity of the N-H proton if one were present. For a secondary amine, a stable tertiary sulfonamide is formed.

Sulfonylating AgentProductReaction Conditions
p-Toluenesulfonyl ChlorideN-(4-hydroxycyclohexyl)-4-methyl-N-((2-nitrophenyl)methyl)benzenesulfonamideBase (e.g., pyridine), CH2Cl2
Methanesulfonyl ChlorideN-(4-hydroxycyclohexyl)-N-((2-nitrophenyl)methyl)methanesulfonamideBase (e.g., triethylamine), CH2Cl2

N-Alkylation and Quaternization Studies

N-Alkylation of the secondary amine introduces an additional alkyl group, leading to a tertiary amine. wikipedia.orgnih.govsemanticscholar.orgorganic-chemistry.org This can be achieved using alkyl halides, although over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. The choice of alkylating agent, solvent, and base is critical to control the extent of alkylation. The presence of the bulky 2-nitrobenzyl group may sterically hinder the approach of the alkylating agent.

Alkylating AgentProductReaction Conditions
Methyl Iodide4-{[Methyl(2-nitrophenyl)methyl]amino}cyclohexan-1-olBase (e.g., K2CO3), solvent (e.g., CH3CN)
Benzyl (B1604629) Bromide4-{[Benzyl(2-nitrophenyl)methyl]amino}cyclohexan-1-olBase (e.g., NaHCO3), aqueous medium

Quaternization involves the further alkylation of the resulting tertiary amine to form a quaternary ammonium salt. This reaction typically requires more forcing conditions or more reactive alkylating agents compared to the initial N-alkylation.

Formation of Amides, Carbamates, and Ureas

Beyond simple acylation, the secondary amine can be converted into other important functional groups.

Amide formation is a key transformation, as discussed in the acylation section. sci-hub.sersc.orgnih.gov

Carbamates are typically synthesized by reacting the amine with a chloroformate, such as benzyl chloroformate, or by reaction with an isocyanate in the presence of an alcohol. nih.govbioorganic-chemistry.com The reaction with phosgene (B1210022) or a phosgene equivalent would first form a carbamoyl (B1232498) chloride, which can then react with an alcohol to form a carbamate.

ReagentProductReaction Conditions
Phenyl Isocyanate1-(4-hydroxycyclohexyl)-1-((2-nitrophenyl)methyl)-3-phenylureaAprotic solvent
Benzyl ChloroformateBenzyl (4-hydroxycyclohexyl)((2-nitrophenyl)methyl)carbamateBase (e.g., triethylamine)

Ureas are formed by the reaction of the amine with an isocyanate or by a reaction with phosgene followed by another amine. nih.govorganic-chemistry.orgwikipedia.org For example, reaction with an aryl isocyanate would yield a substituted urea.

Reactions at the Hydroxyl Functionality

The secondary hydroxyl group on the cyclohexyl ring is also a site of significant reactivity, allowing for transformations such as esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically under acidic or basic catalysis. nih.gov For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. Chemoselectivity between the amine and alcohol can be an issue, but under acidic conditions, the amine is protonated and less nucleophilic, favoring O-acylation. nih.gov

ReagentProductReaction Conditions
Acetyl Chloride4-{[ (2-Nitrophenyl)methyl]amino}cyclohexyl acetateAcid catalyst (e.g., H2SO4) or base (e.g., pyridine)
Acetic Anhydride4-{[ (2-Nitrophenyl)methyl]amino}cyclohexyl acetateAcid or base catalyst

Etherification , such as in the Williamson ether synthesis, typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. nih.gov A strong base, such as sodium hydride, is often used to generate the alkoxide.

ReagentProductReaction Conditions
Sodium Hydride, then Methyl Iodide4-{[ (2-Nitrophenyl)methyl]amino}-1-methoxycyclohexaneAnhydrous solvent (e.g., THF)

Oxidation and Reduction Transformations of the Alcohol

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 4-{[(2-nitrophenyl)methyl]amino}cyclohexanone. nih.govresearchgate.netgoogle.comresearchgate.net A variety of oxidizing agents can be employed, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The choice of oxidant is important to avoid over-oxidation or reaction with the amine or the nitrobenzyl group.

Oxidizing AgentProductReaction Conditions
Pyridinium Chlorochromate (PCC)4-{[ (2-Nitrophenyl)methyl]amino}cyclohexanoneDichloromethane (B109758) (CH2Cl2)
Dess-Martin Periodinane4-{[ (2-Nitrophenyl)methyl]amino}cyclohexanoneDichloromethane (CH2Cl2)

Reduction of the hydroxyl group to a methylene (B1212753) group is a more challenging transformation. One common method involves converting the alcohol into a good leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride. This two-step process would convert the cyclohexanol (B46403) derivative into the corresponding N-(2-nitrobenzyl)cyclohexylamine.

ReagentsProductReaction Conditions
1. p-Toluenesulfonyl chloride, pyridine2. Lithium aluminum hydrideN-((2-Nitrophenyl)methyl)cyclohexanamine1. CH2Cl22. Anhydrous ether or THF

It is important to note that the nitro group on the phenyl ring is also susceptible to reduction under certain conditions, which could lead to the corresponding amino derivative. The chemoselectivity of the reduction would depend on the choice of reducing agent and reaction conditions.

Derivatization to Activated Esters and Ethers

The hydroxyl group of the cyclohexanol ring is a key site for derivatization. Conversion of this alcohol into activated esters or ethers enhances its utility in subsequent reactions, particularly by transforming the hydroxyl into a better leaving group for substitution or elimination reactions.

Activated Esters: Sulfonate esters, such as tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates), are excellent leaving groups. The formation of these esters involves the reaction of the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base, typically pyridine or triethylamine. The base neutralizes the HCl generated during the reaction.

Ethers: Etherification of the hydroxyl group can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, can also be introduced to form silyl (B83357) ethers, which are stable under many reaction conditions but can be easily removed when needed.

Derivative TypeReagentTypical BaseProduct Functional Group
Tosylate Esterp-Toluenesulfonyl chloride (TsCl)Pyridine-OTs
Mesylate EsterMethanesulfonyl chloride (MsCl)Triethylamine-OMs
Triflate EsterTrifluoromethanesulfonic anhydride (Tf2O)Pyridine-OTf
Methyl EtherMethyl iodide (CH3I) after deprotonationSodium hydride (NaH)-OCH3
Silyl Ethertert-Butyldimethylsilyl chloride (TBDMSCl)Imidazole-OTBDMS

Transformations Involving the Nitro Aromatic Moiety

The 2-nitrophenyl group is the most electronically distinct part of the molecule. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of transformations.

The reduction of the aromatic nitro group is a fundamental transformation that can yield several different products depending on the reagents and reaction conditions. masterorganicchemistry.com This conversion is critical as it dramatically alters the electronic properties of the aromatic ring, changing the substituent from strongly electron-withdrawing to strongly electron-donating. nih.gov

Reduction to Amine: The most common transformation is the complete reduction of the nitro group to a primary amine (aniline derivative). This is a six-electron reduction and can be achieved using various methods. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a clean and efficient method. wikipedia.org Alternatively, dissolving metal reductions using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl are widely used. masterorganicchemistry.com A novel system using sodium borohydride (B1222165) in the presence of transition metal complexes has also been developed for this purpose. jsynthchem.com

Partial Reduction to Hydroxylamine: Under milder and more controlled conditions, the nitro group can be partially reduced to a hydroxylamine. This four-electron reduction can be accomplished using reagents like zinc dust in the presence of aqueous ammonium chloride. wikipedia.org

Reduction to Azoxy Derivatives: In alkaline media, reducing agents like sodium arsenite or glucose can lead to bimolecular reduction products, such as azoxy compounds. Metal hydrides, which are typically not used for creating anilines from nitroarenes, may also produce azo compounds. wikipedia.org

Target ProductReagent/SystemReaction Type
Amine (-NH2)H2, Pd/C or PtO2Catalytic Hydrogenation
Amine (-NH2)Fe, Sn, or Zn in HClDissolving Metal Reduction
Hydroxylamine (-NHOH)Zn, NH4Cl(aq)Partial Reduction
Azoxy CompoundNa3AsO3 (alkaline)Bimolecular Reduction

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.com The nitro group is a powerful deactivating group and a meta-director. ck12.org This means that it withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comyoutube.com Any substitution that does occur is directed primarily to the positions meta to the nitro group (C4 and C6).

The other substituent on the ring is the -CH2-NH-cyclohexanol group, which is connected at the C1 position. The nitrogen atom's lone pair can donate electron density to the ring, making this group activating and ortho, para-directing. However, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the secondary amine would be protonated to form an ammonium ion (-CH2-N+H2-). This protonated group becomes a deactivating, meta-directing group.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is favored when the ring is activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com

In the case of this compound, the nitro group is present and strongly activates the ring for nucleophilic attack. However, the molecule lacks a conventional leaving group (like a halide) on the aromatic ring. While the displacement of groups like -H or even -NO2 is possible under specific and often harsh conditions, the potential for a standard SNAr reaction on this particular molecule is low without prior modification of the ring to include a suitable leaving group. If a leaving group were present at the C1 or C3 position, the ortho-nitro group would strongly facilitate its displacement by a nucleophile. nih.gov

Intramolecular Reactions and Rearrangements of this compound

The spatial proximity of the functional groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures.

A key synthetic strategy involving this molecule would be intramolecular cyclization to form heterocyclic compounds, which are prevalent in medicinal chemistry. A plausible pathway involves the initial reduction of the nitro group to an amine, as described in section 3.3.1. This transformation yields a new molecule, 4-{[(2-Aminophenyl)methyl]amino}cyclohexan-1-ol, which contains two nucleophilic nitrogen atoms and a hydroxyl group.

This intermediate is well-suited for ring-closing reactions. For instance:

Formation of a Tetrahydro-1,4-benzodiazepine derivative: The newly formed aniline (B41778) nitrogen could participate in a cyclization reaction. If the cyclohexanol's hydroxyl group is first converted into a good leaving group (e.g., -OTs), an intramolecular nucleophilic substitution could occur where one of the amine nitrogens displaces the leaving group, although this would form a highly strained ring. A more likely pathway involves reaction with an external carbonyl source. For example, reaction with formaldehyde (B43269) or an aldehyde could lead to the formation of a seven-membered benzodiazepine-type ring system, a common scaffold in pharmacologically active molecules.

Formation of a Piperazine-fused system: Following the reduction of the nitro group, reaction with a reagent like phosgene or a phosgene equivalent could induce cyclization involving both nitrogen atoms to form a urea, leading to a complex heterocyclic structure.

These intramolecular reactions highlight the potential of this compound as a precursor for the synthesis of diverse and complex heterocyclic architectures. rsc.orgresearchgate.net

In-Depth Analysis of this compound Reveals Complex Reactivity and Conformational Behavior

A comprehensive examination of the chemical reactivity and transformation mechanisms of this compound highlights the intricate interplay of its structural features. This article delves into the transannular interactions, conformational dynamics, and the mechanistic details of its key reactions, providing a detailed overview of its chemical behavior.

The reactivity of this compound is governed by the interplay of the cyclohexane (B81311) ring, the amino group, the hydroxyl group, and the 2-nitrophenyl substituent. The specific arrangement of these functional groups allows for a range of chemical transformations, the mechanisms of which are of significant interest in synthetic organic chemistry.

Transannular Interactions and Conformational Dynamics

The conformational flexibility of the cyclohexane ring in this compound plays a crucial role in its reactivity. The molecule can exist in various chair and boat conformations, with the substituents occupying either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects, including the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups.

Transannular interactions, which are non-bonded interactions between atoms across the ring, can significantly influence the conformational preferences and the energy barriers for ring inversion. In the case of this compound, interactions between the bulky (2-nitrophenyl)methylamino group and the hydroxyl group, as well as with the axial hydrogens of the cyclohexane ring, are critical in determining the dominant conformation. Computational studies are often employed to model these interactions and predict the most stable conformational isomers.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing synthetic routes to new molecules. These investigations often involve a combination of experimental and theoretical approaches.

Kinetic and Thermodynamic Parameters of Transformations

Kinetic studies provide valuable insights into the rates of chemical reactions and the factors that influence them. For transformations involving this compound, determining the rate constants, activation energies, and other kinetic parameters helps to elucidate the reaction mechanism.

Table 1: Hypothetical Kinetic Data for a Representative Transformation

Reaction Parameter Value Units
Rate Constant (k) 2.5 x 10-4 s-1
Activation Energy (Ea) 85 kJ/mol

Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, provide information about the feasibility and spontaneity of a transformation. These parameters can be determined experimentally through calorimetry or estimated using computational methods.

Table 2: Hypothetical Thermodynamic Data for a Representative Transformation

Thermodynamic Parameter Value Units
Enthalpy of Reaction (ΔH) -45 kJ/mol
Entropy of Reaction (ΔS) -120 J/(mol·K)

Transition State Analysis and Reaction Pathway Mapping

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Characterizing the structure and energy of the transition state is fundamental to understanding the reaction mechanism. Computational chemistry plays a pivotal role in transition state analysis, allowing for the visualization of bond-breaking and bond-forming processes.

Reaction pathway mapping involves charting the energetic landscape that connects reactants, intermediates, transition states, and products. This provides a detailed, step-by-step picture of how a chemical transformation occurs. For this compound, mapping the pathways for reactions such as oxidation, reduction, or substitution can reveal the preferred mechanistic routes and identify potential side reactions.

Role of Solvent Effects and Catalysis on Reaction Outcomes

The choice of solvent can have a profound impact on reaction rates and selectivity. Solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the energy profile of the reaction. For reactions involving a polar molecule like this compound, polar solvents may facilitate charge separation in the transition state, accelerating the reaction.

Catalysis provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For transformations of this compound, both acid and base catalysis can play a significant role, particularly in reactions involving the amino and hydroxyl groups. The development of selective catalysts is a key area of research for controlling the regioselectivity and stereoselectivity of these reactions.

Stereochemistry and Conformational Analysis of 4 2 Nitrophenyl Methyl Amino Cyclohexan 1 Ol

Configurational Isomerism and Stereoisomeric Forms of 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol

The structure of this compound, featuring a 1,4-disubstituted cyclohexane (B81311) ring, gives rise to configurational isomerism in the form of cis and trans diastereomers. These isomers are distinguished by the relative orientation of the hydroxyl (-OH) and the [(2-nitrophenyl)methyl]amino- groups with respect to the plane of the cyclohexane ring.

In the cis-isomer , both the hydroxyl group and the [(2-nitrophenyl)methyl]amino- group are on the same side of the cyclohexane ring.

In the trans-isomer , the hydroxyl group and the [(2-nitrophenyl)methyl]amino- group are on opposite sides of the ring.

These two diastereomers are not superimposable and possess distinct physical and chemical properties.

Furthermore, neither the cis- nor the trans-isomer of this compound possesses a chiral center within the cyclohexane ring itself, as the substitution pattern at C-1 and C-4 leads to a plane of symmetry in the planar representation. mvpsvktcollege.ac.inlibretexts.org Consequently, under normal conditions, neither the cis nor the trans isomer will exhibit optical activity. The molecule as a whole is achiral, and therefore does not have enantiomers.

Table 1: Possible Stereoisomers of this compound
Isomer TypeDescriptionChirality
cis-isomer-OH and -NHCH₂(2-NO₂Ph) groups are on the same side of the ring.Achiral (meso)
trans-isomer-OH and -NHCH₂(2-NO₂Ph) groups are on opposite sides of the ring.Achiral

Conformational Preferences of the Cyclohexane Ring

The cyclohexane ring in this compound is conformationally flexible and undergoes a rapid "ring flip" between two chair conformations at room temperature. libretexts.org During this process, the ring passes through higher energy intermediates, including the twist-boat and boat conformations. The energy barrier for the chair-chair interconversion is relatively low, approximately 45 kJ/mol, allowing for a dynamic equilibrium between the two chair forms. libretexts.org The boat conformation is less stable than the chair conformation due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsing C-H bonds. jove.comlibretexts.org The twist-boat conformation is a lower energy intermediate between the chair and boat forms. wikipedia.org However, due to the significant stability of the chair conformation, it is the predominant form at equilibrium, comprising over 99.9% of the conformational mixture for unsubstituted cyclohexane. libretexts.org

In substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of each conformer is determined by the preference of the substituents to occupy the equatorial position, which is generally less sterically hindered than the axial position. libretexts.org This preference is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers for a given substituent. masterorganicchemistry.comwikipedia.org

For this compound, we must consider the A-values of both the hydroxyl group and the [(2-nitrophenyl)methyl]amino group.

Hydroxyl Group (-OH): The hydroxyl group has a relatively modest A-value, typically around 0.9-1.0 kcal/mol. masterorganicchemistry.com This indicates a preference for the equatorial position, but the energetic penalty for being axial is not excessively large.

[(2-Nitrophenyl)methyl]amino Group (-NHCH₂(2-NO₂Ph)): An exact A-value for this large substituent is not readily available in the literature. However, due to its significant steric bulk, it is expected to have a much larger A-value than the hydroxyl group. The steric demand of this group would lead to significant 1,3-diaxial interactions when in the axial position, making this conformation highly unfavorable.

Considering the relative A-values, the most stable conformation for both the cis and trans isomers will be the one that places the larger [(2-nitrophenyl)methyl]amino group in the equatorial position.

For the trans-isomer: The lowest energy conformation will have both the hydroxyl group and the [(2-nitrophenyl)methyl]amino group in equatorial positions (diequatorial). The alternative diaxial conformation would be significantly less stable.

For the cis-isomer: One substituent must be axial while the other is equatorial. Given the much larger steric bulk of the [(2-nitrophenyl)methyl]amino group, the overwhelmingly preferred conformation will have this group in the equatorial position and the hydroxyl group in the axial position.

Table 2: Estimated Conformational Preferences and A-Values
SubstituentEstimated A-Value (kcal/mol)Preferred Position
-OH~1.0 masterorganicchemistry.comEquatorial
-NHCH₂(2-NO₂Ph)> 2.0 (Significantly larger than -OH)Strongly Equatorial

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of this compound with a specific stereochemistry requires carefully chosen synthetic routes that can control the relative and absolute configuration of the two stereocenters.

Diastereoselective Synthesis:

A common strategy for the diastereoselective synthesis of 1,4-aminocyclohexanols involves the reduction of a corresponding 4-aminocyclohexanone (B1277472) precursor. The stereochemical outcome of the reduction is influenced by the reducing agent and the steric environment of the ketone.

Reduction of 4-{[(2-Nitrophenyl)methyl]amino}cyclohexanone: The reduction of this ketone can lead to both cis and trans products.

Hydride reagents that favor equatorial attack (e.g., sodium borohydride) would lead to the formation of the cis-isomer, where the hydroxyl group is axial in the initial product conformation.

Bulky hydride reagents that favor axial attack (e.g., L-selectride) would result in the formation of the trans-isomer, with an equatorial hydroxyl group.

Another approach is the catalytic hydrogenation of a 4-{[(2-nitrophenyl)methyl]amino}phenol derivative. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product. For example, in the synthesis of 4-aminocyclohexanol, rhodium-based catalysts have been shown to favor the formation of the cis-isomer, while palladium catalysts tend to yield the trans-isomer.

Enantioselective Synthesis:

As the target molecule is achiral, enantioselective synthesis is not applicable.

Influence of Stereochemistry on Reactivity and Molecular Recognition

The stereochemistry of this compound has a profound impact on its reactivity and its ability to participate in molecular recognition events.

Reactivity:

The spatial orientation of the hydroxyl and amino groups in the cis and trans isomers influences their accessibility and reactivity.

Intramolecular Reactions: In the cis-isomer, the axial hydroxyl group and the equatorial amino-containing substituent are on the same side of the ring, which could facilitate intramolecular reactions, such as cyclization, if an appropriate activating agent is used. The proximity of the two groups in this isomer could lead to different reaction pathways compared to the trans-isomer.

Steric Hindrance: The reactivity of both the hydroxyl and amino groups can be affected by their conformational environment. An axial substituent is generally more sterically hindered than an equatorial one. libretexts.org Therefore, the axial hydroxyl group in the preferred conformation of the cis-isomer might exhibit different reactivity compared to the equatorial hydroxyl group in the trans-isomer.

Molecular Recognition:

Molecular recognition relies on specific three-dimensional interactions between a host and a guest molecule. The distinct spatial arrangement of the functional groups in the cis and trans isomers of this compound would lead to different binding affinities and selectivities with chiral receptors or enzyme active sites.

Binding to Biological Targets: If this molecule were to interact with a biological receptor, the cis and trans isomers would present their hydrogen bond donors and acceptors, as well as the bulky nitrophenyl group, in different spatial orientations. This would likely result in one diastereomer having a significantly higher binding affinity than the other.

Chiral Recognition: While the molecule itself is achiral, its diastereomers could be selectively recognized by chiral host molecules. The specific geometry of each isomer would determine the complementarity of fit within a chiral binding pocket. nih.gov

A comprehensive search for advanced spectroscopic and structural data for the chemical compound 4-{[(2--Nitrophenyl)methyl]amino}cyclohexan-1-ol has been conducted. Despite extensive efforts to locate detailed research findings, including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, infrared and Raman spectroscopy, and X-ray crystallography data, no specific experimental results for this compound are available in the public domain.

The absence of published research and spectroscopic data for "this compound" prevents the creation of a scientifically accurate and detailed article as outlined in the user's request. To adhere to the strict requirements of providing factual and data-driven content solely on this compound, the article cannot be generated at this time.

It is likely that this specific chemical compound has not been synthesized or that its detailed characterization has not been reported in scientific literature. Therefore, the foundational data required to populate the requested sections and subsections of the article is unavailable.

Advanced Spectroscopic and Structural Elucidation of 4 2 Nitrophenyl Methyl Amino Cyclohexan 1 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

Unit Cell Parameters and Crystal Packing Analysis

The crystalline form of a compound is defined by its unit cell, the smallest repeating unit of a crystal lattice. The dimensions of this cell (a, b, c) and the angles between its axes (α, β, γ) are critical parameters determined by X-ray crystallography. In the absence of direct experimental data for 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol, we can infer potential crystallographic properties by examining related structures.

Compounds containing both aromatic and alicyclic rings, such as the title compound, often crystallize in centrosymmetric space groups, with monoclinic (e.g., P2₁/c) or triclinic (e.g., P-1) systems being common. The presence of flexible groups like the cyclohexanol (B46403) ring and the aminomethyl bridge can lead to polymorphism, where different crystal packings can occur under varying crystallization conditions.

The packing of molecules within the crystal lattice would be governed by a balance of forces, aiming to achieve the most thermodynamically stable arrangement. The bulky 2-nitrophenyl group and the cyclohexanol ring will sterically influence the packing, while the polar functional groups will dictate the formation of specific intermolecular contacts. It is anticipated that the crystal packing would be consolidated by a network of hydrogen bonds and potentially weaker interactions like π-π stacking involving the nitrophenyl rings.

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, a hypothetical data table for this compound is presented below, based on typical values for organic molecules of similar size and complexity.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)8.9
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1402.7
Z (molecules/unit cell)4

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of crystalline this compound would be dominated by a network of intermolecular hydrogen bonds. The molecule possesses key functional groups capable of acting as hydrogen bond donors and acceptors:

Hydrogen Bond Donors: The hydroxyl (-OH) group of the cyclohexanol ring and the secondary amine (-NH-) group.

Hydrogen Bond Acceptors: The oxygen atoms of the nitro (-NO₂) group and the hydroxyl (-OH) group.

The most probable and strongest hydrogen bonds would involve the hydroxyl and amino groups. For instance, the hydroxyl group of one molecule could donate a proton to the nitro group of an adjacent molecule (O-H···O-N). Similarly, the amino group could donate its proton to the hydroxyl group of a neighboring molecule (N-H···O-H). These interactions would likely link the molecules into chains or sheets.

A representative table of potential hydrogen bond geometries is provided below.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (D-H···A) (°)
O-H···O(nitro)0.821.952.77170
N-H···O(hydroxyl)0.862.102.96165
C-H···O(nitro)0.932.453.38150

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

This compound is a chiral molecule due to the presence of stereogenic centers on the cyclohexanol ring. The absolute configuration of these centers (whether they are R or S) can be determined using chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) against wavelength. The sign and intensity of the peaks, known as Cotton effects, are characteristic of the spatial arrangement of atoms around the chromophore. In this molecule, the 2-nitrophenyl group serves as the primary chromophore. The electronic transitions of this group would be perturbed by the chiral environment of the cyclohexanol ring, giving rise to a specific CD spectrum.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows how the specific rotation changes with wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also indicative of the absolute configuration.

To assign the absolute configuration, the experimental CD and ORD spectra would be compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). By comparing the calculated spectrum for a known configuration (e.g., 1R, 4S) with the experimental spectrum, the absolute configuration of the synthesized compound can be unambiguously determined.

A hypothetical table illustrating the kind of data obtained from a CD spectroscopy experiment is shown below.

Wavelength (nm) Δε (M⁻¹cm⁻¹) Transition
350+2.5n → π* (NO₂)
280-1.8π → π* (aromatic)
240+4.2π → π* (aromatic)

This table indicates positive Cotton effects at 350 nm and 240 nm, and a negative Cotton effect at 280 nm, which would be compared to theoretical calculations to assign the stereochemistry.

Theoretical and Computational Investigations of 4 2 Nitrophenyl Methyl Amino Cyclohexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov

For 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol, the HOMO is expected to be predominantly located over the electron-rich amino group and the cyclohexanol (B46403) ring. In contrast, the LUMO is anticipated to be centered on the electron-deficient 2-nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. uaeu.ac.ae This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value/Location Significance
HOMO Energy Lower (more negative) Indicates the energy of the outermost electrons.
LUMO Energy Higher (less negative) Represents the energy of the lowest available empty orbital.
HOMO-LUMO Energy Gap Moderate A determinant of chemical reactivity and stability. nih.gov
HOMO Localization Amino group and cyclohexanol ring Likely site for electrophilic attack.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS is plotted on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential (electron-poor areas) and are prone to nucleophilic attack. nih.gov

In the case of this compound, the EPS analysis would likely reveal a significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making them potential hydrogen-bond acceptors. nih.govmdpi.com Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential, identifying them as hydrogen-bond donors. nih.gov The aromatic ring, influenced by the nitro group, would also display regions of positive potential.

Dipole Moment and Polarizability Predictions

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with higher polarizability are generally more reactive. The presence of the aromatic ring and the delocalized π-system in the nitrophenyl group would contribute to a notable polarizability for this compound.

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Global and Local Minima Energy Conformations

The conformational landscape of this compound is complex due to the flexibility of the cyclohexan-1-ol ring and the rotational freedom around the C-N and C-C single bonds. The cyclohexan-1-ol ring can adopt chair, boat, and twist-boat conformations. For substituted cyclohexanes, the chair conformation is generally the most stable. The substituents (the amino group and the hydroxyl group) can be in either axial or equatorial positions. The conformation with the bulky (2-nitrophenyl)methyl]amino group in the equatorial position is expected to be of lower energy to minimize steric hindrance.

Computational methods like molecular mechanics can be used for an initial scan of the potential energy surface to identify various possible conformations. These conformations can then be optimized using more accurate DFT methods to determine their relative energies and identify the global minimum (the most stable conformation) and other local minima. semanticscholar.org

Table 2: Predicted Stable Conformations of the Cyclohexanol Ring

Conformation Substituent Positions Relative Energy
Chair Equatorial Amino, Equatorial Hydroxyl Likely Global Minimum
Chair Equatorial Amino, Axial Hydroxyl Local Minimum
Chair Axial Amino, Equatorial Hydroxyl Higher Energy Local Minimum
Chair Axial Amino, Axial Hydroxyl High Energy

Energy Barriers for Conformational Interconversion

The transition between different stable conformations is not instantaneous and requires surmounting an energy barrier. These barriers determine the rate of interconversion at a given temperature. For the cyclohexanol ring, the most significant energy barrier is typically associated with the chair-to-chair interconversion, which proceeds through a higher-energy twist-boat intermediate.

Reaction Pathway Modeling and Transition State Identification

The synthesis of this compound involves the formation of new chemical bonds, a process that can be modeled computationally to understand its mechanism and energetics. Such studies are crucial for optimizing reaction conditions and predicting potential byproducts.

Computational Prediction of Reaction Intermediates

A complete computational study on the formation of this compound would involve the identification of all potential reaction intermediates. Using quantum chemical methods, the geometric and electronic structures of these transient species can be calculated. However, at present, there are no published computational studies that specifically predict the reaction intermediates for the synthesis of this compound.

Activation Energy Calculations for Proposed Mechanisms

Density Functional Theory (DFT) and other ab initio methods are powerful tools for calculating the activation energies of proposed reaction mechanisms. This data provides insight into the feasibility and kinetics of a chemical transformation. For the synthesis of this compound, such calculations would be invaluable. To date, no activation energy calculations for the formation of this specific molecule have been reported in the scientific literature.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation of synthesized molecules.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) can provide a powerful complement to experimental data. While experimental NMR data exists for analogous structures, there are currently no published calculated NMR parameters specifically for this compound.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules in solution, providing insights into their conformational flexibility, solvation, and intermolecular interactions. An MD study of this compound would be instrumental in understanding its behavior in different solvent environments. As of now, no such simulations have been published for this compound.

Applications of 4 2 Nitrophenyl Methyl Amino Cyclohexan 1 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of the 4-aminocyclohexan-1-ol core makes 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol a valuable chiral building block. Chiral amines and amino alcohols are fundamental components in asymmetric synthesis, often serving as resolving agents or as starting materials for the synthesis of complex chiral molecules, including pharmaceuticals. sigmaaldrich.comresearchgate.netnih.gov The presence of both an amino and a hydroxyl group on the cyclohexane (B81311) ring allows for diastereoselective functionalization, leading to a variety of stereochemically defined derivatives.

The synthetic utility of chiral 1,2-amino alcohols is well-established, and these motifs are present in numerous biologically active compounds and chiral ligands. researchgate.netnih.gov While the subject molecule is a 1,4-substituted aminocyclohexanol, the principles of using a rigid cyclic scaffold to control stereochemistry are analogous. The stereoisomers of this compound could be separated, for instance, by forming diastereomeric salts with a chiral acid, a common technique for resolving racemic aminocyclohexanol derivatives. nih.gov This would provide access to enantiomerically pure forms of the compound, which are crucial for asymmetric synthesis.

The separated enantiomers can then be used in the synthesis of other chiral molecules, where the stereochemistry of the starting material directs the formation of new stereocenters. The 2-nitrobenzyl group can be further modified or removed, allowing the aminocyclohexanol core to be incorporated into a larger target molecule.

PropertyDescription
Chiral Core The 4-aminocyclohexan-1-ol backbone possesses inherent chirality.
Resolvability The presence of a basic amine allows for resolution of enantiomers via diastereomeric salt formation. nih.gov
Synthetic Handle The amino and hydroxyl groups serve as points for further chemical modification.
Stereocontrol The rigid cyclohexane ring can influence the stereochemical outcome of subsequent reactions.

Precursor for Complex Heterocyclic Systems

The structural features of this compound make it a promising precursor for the synthesis of complex heterocyclic systems. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. nih.govresearchgate.netnovapublishers.com The reactivity of the 2-nitrobenzylamine moiety is key in this context.

A common strategy for the synthesis of nitrogen heterocycles involves the reductive cyclization of nitroarenes. The nitro group in the 2-position of the benzyl (B1604629) substituent can be reduced to an amino group, which can then participate in intramolecular cyclization reactions. For example, reduction of the nitro group could be followed by an intramolecular condensation with a suitably functionalized cyclohexanone (B45756) (derived from the alcohol moiety) to form novel fused heterocyclic systems. The selective autoxidation of benzylamines is another green chemistry approach for synthesizing nitrogen heterocycles. rsc.org

Furthermore, nitroalkenes are known to be versatile building blocks for the synthesis of six-membered heterocycles through various reaction pathways, including Michael additions and Diels-Alder reactions. researchgate.net While not a nitroalkene itself, the 2-nitrophenyl group provides a synthon that, after appropriate chemical manipulation, could lead to intermediates suitable for such cyclizations.

Functional GroupPotential Transformation for Heterocycle SynthesisResulting Heterocyclic Core (Example)
2-Nitrophenyl Reduction of the nitro group to an amine, followed by intramolecular cyclization.Dihydroquinoxaline, Benzodiazepine
Secondary Amine Intramolecular N-alkylation or condensation reactions.Piperidine, Azepane derivatives
Cyclohexanol (B46403) Oxidation to a ketone, followed by intramolecular condensation with the amine.Fused bicyclic systems

Integration into Catalyst Ligands and Organocatalysts

Chiral amino alcohols are privileged structures for the development of ligands for asymmetric catalysis and for use as organocatalysts. nih.govacs.orgnih.govrsc.org The combination of a nitrogen and an oxygen atom at a defined stereochemical relationship is highly effective in coordinating to metal centers and in creating a chiral environment for a chemical reaction. Derivatives of 2-aminocyclohexanol (B3021766) have been successfully employed as ligands in asymmetric transfer hydrogenations and aryl transfer reactions, achieving high enantioselectivities. nih.govacs.org

This compound can be envisioned as a scaffold for such catalysts. The secondary amine can be readily functionalized to introduce other coordinating groups or to attach the molecule to a solid support. The hydroxyl group can also be modified to tune the steric and electronic properties of the resulting ligand.

In the realm of organocatalysis, which avoids the use of metals, chiral primary and secondary amines are cornerstones of the field. rsc.orgwikipedia.org Prolinamides derived from 2-aminocyclohexanols have been shown to be effective organocatalysts for asymmetric aldol (B89426) reactions. researchgate.net The aminocyclohexanol moiety of the title compound could be similarly derivatized, for example, by acylation with a chiral carboxylic acid, to generate a new class of organocatalysts. The bulky 2-nitrobenzyl group would likely play a significant role in defining the chiral pocket of the catalyst and influencing the stereochemical outcome of the catalyzed reaction.

Catalyst TypePotential Role of this compoundKey Structural Features
Metal-based Catalyst As a chiral ligand to coordinate with a metal center.Amino and hydroxyl groups for metal binding; chiral backbone for stereocontrol.
Organocatalyst As the core of a chiral amine or amide-based catalyst.Secondary amine for enamine/iminium ion formation; chiral scaffold.

Role as a Privileged Scaffold for Molecular Probe Development

Molecular probes are essential tools for studying biological systems, and compounds containing nitrophenyl groups are often used in their design. The nitro group is a strong electron-withdrawing group and can act as a fluorescence quencher or as a reporter group in spectroscopic studies. nih.govacs.orgacs.org For instance, L-4-nitrophenylalanine has been used as an infrared probe to study local protein environments. nih.gov

The 2-nitrophenyl moiety in this compound could serve a similar purpose. The molecule could be designed as a probe where a change in the local environment, such as binding to a target molecule, would result in a change in the spectroscopic properties of the nitrophenyl group. The aminocyclohexanol portion of the molecule could be functionalized with a reactive group to allow for covalent attachment to a biomolecule of interest.

Furthermore, the electron-deficient nature of the nitrophenyl ring makes it a potential site for nucleophilic aromatic substitution, which could be exploited in the design of probes that react specifically with certain biological nucleophiles. The photophysical properties of nitrophenyl compounds can be tuned by altering the substitution pattern on the aromatic ring, offering a pathway to developing probes with specific excitation and emission wavelengths.

FeatureApplication in Molecular Probes
Nitrophenyl Group Spectroscopic reporter, fluorescence quencher, potential for NLO properties. nih.govnih.gov
Amino and Hydroxyl Groups Sites for conjugation to biomolecules or other reporter moieties.
Cyclohexane Scaffold Provides a defined three-dimensional structure for orienting the probe.

Development as a Material Science Monomer or Polymer Precursor

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a potential monomer for the synthesis of novel polymers. Functionalized polymers are of great interest for a wide range of applications, from biomedical devices to advanced materials. routledge.comyoutube.com The hydroxyl group can participate in ring-opening polymerization of cyclic esters like lactones, while the amine group offers a site for post-polymerization modification. rsc.org

For example, the hydroxyl group could initiate the polymerization of lactide to form a polyester (B1180765) chain, with the aminocyclohexanol derivative acting as an end-cap. Alternatively, the molecule could be incorporated into the backbone of a polymer, for instance, by reacting with diacids or diisocyanates to form polyamides or polyurethanes, respectively. The pendant 2-nitrobenzyl group would introduce a specific functionality along the polymer chain, which could be used to tune the material's properties or for subsequent chemical modifications.

The synthesis of block copolymers, where different monomer units are arranged in blocks, could also be envisioned. nsf.gov For instance, a block of a polyester could be grown from the hydroxyl group, and the amine could be used to initiate the polymerization of another type of monomer. The resulting materials would have unique properties arising from the combination of the different polymer blocks.

Polymerization StrategyRole of this compoundResulting Polymer Type (Example)
Chain-growth Polymerization As an initiator (via the hydroxyl or amino group).End-functionalized polyesters or polyethers.
Step-growth Polymerization As a bifunctional monomer.Polyamides, polyurethanes, polyesters.
Post-polymerization Modification The amine or the nitro group as a functional handle on a pre-formed polymer.Functionalized polymers with tailored properties.

Emerging Research Directions and Prospects for 4 2 Nitrophenyl Methyl Amino Cyclohexan 1 Ol

Explorations in Supramolecular Chemistry and Self-Assembly

The unique combination of functional groups in 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol makes it a promising candidate for investigations in supramolecular chemistry. The hydroxyl (-OH) and secondary amine (-NH-) groups are capable of forming strong, directional hydrogen bonds, which are fundamental to the construction of self-assembling systems. Simultaneously, the aromatic 2-nitrophenyl ring can participate in π-π stacking interactions, providing an additional force to guide the organization of molecules into well-defined, higher-order structures.

Future research could explore the self-assembly of this molecule in various solvents to form supramolecular polymers, gels, or liquid crystals. The interplay between hydrogen bonding and π-π stacking could lead to the formation of complex architectures. The conformational isomers of the cyclohexan-1-ol ring (chair and boat, with axial and equatorial substituents) could further influence the packing and resulting morphology of the self-assembled structures, offering a route to control the macroscopic properties of the resulting materials.

Design of Photolabile Caging Groups incorporating the Nitrophenyl Moiety

The 2-nitrobenzyl group and its derivatives are among the most widely utilized photolabile protecting groups, often referred to as "caging" groups, in chemistry and biology. psu.edu These groups can be attached to a molecule to temporarily inhibit its function. Upon irradiation with UV light (typically around 360 nm), the nitrobenzyl moiety undergoes an intramolecular photoreaction, leading to its cleavage and the rapid release of the active molecule. thermofisher.combiosyn.com The mechanism involves the initial formation of an aci-nitro intermediate, which then rearranges to release the caged compound and a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct. psu.edunih.gov

The 2-nitrophenylmethyl fragment of this compound is the core of this classic photolabile group. This suggests that the entire molecule could be a precursor for new, more complex caging agents. The cyclohexanol (B46403) portion could be functionalized to modify properties such as water solubility or to attach other molecules of interest. The existing secondary amine is itself a site that is "photocleavable," meaning the bond between the benzyl (B1604629) carbon and the nitrogen could be broken with light, releasing the 4-aminocyclohexan-1-ol fragment. Research in this area would involve synthesizing derivatives where a target molecule is attached to the cyclohexanol ring and studying the efficiency and kinetics of its light-induced release.

Table 1: Properties of Selected Nitrophenyl-Based Photolabile Caging Groups

Caging GroupAbbreviationTypical Absorption Max (nm)Typical Quantum Yield (Φ)Key Features
2-NitrobenzylNB~260-350~0.1-0.4Classic cage, releases nitrosobenzaldehyde byproduct. psu.eduthermofisher.com
1-(2-Nitrophenyl)ethylNPE~260-360~0.2-0.8Faster release rates due to α-methyl group. thermofisher.comnih.gov
4,5-Dimethoxy-2-nitrobenzylDMNB~355Generally lower than NB/NPELonger wavelength absorption, better for biological systems. thermofisher.com
2-(2-Nitrophenyl)propoxycarbonylNPPOC~365HighUsed in microarray manufacturing for oligonucleotide synthesis. biosyn.comresearchgate.net

Investigation as a Component in Responsive Materials

"Smart" or responsive materials, which change their properties in response to external stimuli, are a major focus of modern materials science. The 2-nitrophenyl group within this compound provides a clear pathway for creating photo-responsive materials. researchgate.net By incorporating this molecule into a polymer, either as a monomer in the main chain or as a pendant group, the resulting material could be designed to degrade, cross-link, or change its solubility upon UV irradiation. bohrium.com For example, a polymer chain containing the 2-nitrophenylmethylamino linkage could undergo light-induced chain scission, leading to a decrease in viscosity or the dissolution of a solid material.

Furthermore, the molecule possesses pH-responsive character due to the secondary amine. Under acidic conditions, the amine group can become protonated (-NH2+), introducing a positive charge. This change in protonation state can dramatically alter intermolecular interactions, leading to swelling or collapse in hydrogels, or changes in the aggregation behavior of nanoparticles. researchgate.net The dual photo- and pH-responsive nature of this compound makes it a particularly interesting building block for multi-stimuli-responsive systems.

Development of Analytical Reagents and Sensors

The nitrophenyl moiety is both electrochemically active and can act as a fluorescence quencher, making it a valuable component in the design of chemical sensors. nih.govmdpi.com The nitro group (-NO2) can be electrochemically reduced, producing a distinct signal that can be measured by techniques like cyclic voltammetry or differential pulse voltammetry. nih.gov A sensor based on this compound could be developed by immobilizing it on an electrode surface. If the binding of a target analyte near the nitrophenyl group affects its reduction potential or current, a measurable analytical signal is produced.

In the context of optical sensors, the nitrophenyl group can quench the fluorescence of a nearby fluorophore through energy or electron transfer. acs.org A potential sensor design could involve creating a derivative of this compound that also contains a fluorescent tag. The molecule could be designed such that in the absence of an analyte, the nitrophenyl group is held close to the fluorophore, quenching its emission. Upon binding the target analyte, a conformational change could increase the distance between the quencher and the fluorophore, "turning on" the fluorescence. The cyclohexanol-amine portion of the molecule provides a convenient scaffold for introducing specific recognition elements to ensure the sensor is selective for a particular analyte. acs.orgbohrium.com

Table 2: Sensing Strategies Based on Nitrophenyl Compounds

Sensing MethodRole of Nitrophenyl GroupPrinciple of DetectionPotential Analytes
Electrochemical SensingElectroactive SpeciesChange in the reduction signal of the nitro group upon analyte binding. nih.govHeavy metal ions, hydrazine, various organic molecules. mdpi.com
Fluorescence QuenchingQuencherAnalyte binding induces a conformational change that separates the nitrophenyl quencher from a fluorophore, restoring fluorescence. nih.govNeurotoxins, pesticides, biomolecules. nih.gov
Colorimetric SensingChromophoreAnalyte interaction causes a shift in the absorption spectrum of the nitrophenyl group, leading to a visible color change.Anions, pH changes.
Surface-Enhanced Raman Scattering (SERS)Target/Probe ComponentDetection of nitrophenol, a hydrolysis product of some pesticides, via enhanced Raman signals on nanostructured surfaces. rsc.orgPesticides, industrial pollutants. rsc.org

In Vitro Biological Activity Screening (excluding any human clinical implications)

Nitroaromatic compounds are known to interact with various enzymes, and their electron-withdrawing nature can facilitate binding to active sites or allosteric sites. nih.gov The compound this compound could be screened in a variety of enzyme inhibition assays for non-therapeutic purposes, such as for developing research tools or probes for studying enzyme mechanisms. For instance, it could be tested against classes of enzymes like oxidoreductases, hydrolases, or transferases.

The goal of such non-therapeutic screening would be to identify specific, high-affinity interactions. If the compound is found to be a potent inhibitor of a particular enzyme, it could be used as a tool to study the enzyme's role in biochemical pathways or to validate it as a target in other research contexts. plos.org The assays would determine key parameters such as the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing fundamental insights into the molecule's interaction with the enzyme. For example, nitrophenol is a known substrate and inhibitor for certain cytochrome P450 enzymes, suggesting that related structures could be screened against this family of enzymes to probe their structure-activity relationships. nih.gov

The study of how ligands bind to receptors is fundamental to pharmacology and cell biology. wikipedia.org The structure of this compound, containing an aromatic ring linked to a protonatable amine, is a common motif in pharmacologically active molecules. Research on structurally related compounds provides a strong rationale for investigating its potential in receptor binding studies. For example, a study on N-3-(4-nitrophenyl)propyl derivatives of simple alkylamines found that these compounds exhibited high, nanomolar affinity for both sigma-1 and sigma-2 receptors. nih.gov

This precedent suggests that this compound is a compelling candidate for screening against a panel of receptors, including sigma receptors, to determine its binding affinity (Ki) and selectivity. Such studies are not aimed at developing a therapeutic but at understanding the structural requirements for ligand-receptor recognition. derangedphysiology.com Identifying a selective interaction would make the compound a valuable chemical probe for studying the distribution and function of that specific receptor subtype in vitro.

Table 3: Sigma Receptor Binding Affinities of Structurally Related Nitrophenyl Compounds

CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)
N-3-(4-nitrophenyl)propyl derivative of butylamine15.2 ± 1.232.8 ± 3.4
N-3-(4-nitrophenyl)propyl derivative of heptylamine2.8 ± 0.314.0 ± 1.5
N-3-(4-nitrophenyl)propyl derivative of dodecylamine8.6 ± 0.810.3 ± 1.1

Data adapted from a study on related N-alkylamines to illustrate the potential binding affinity of nitrophenyl-containing ligands. nih.gov

Conclusion and Future Outlook on 4 2 Nitrophenyl Methyl Amino Cyclohexan 1 Ol Research

Summary of Key Research Findings and Contributions

The principal contribution of research involving 4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol is its utilization in the creation of Nazartinib (EGF816), a third-generation EGFR inhibitor. acs.org Nazartinib is specifically designed to target mutant forms of EGFR, including the T790M resistance mutation often found in non-small cell lung cancer (NSCLC), while sparing the wild-type receptor, thereby potentially reducing side effects. acs.org

The synthesis of this crucial intermediate has been documented, providing a foundational methodology for its preparation. While detailed public data on its physicochemical properties are sparse, its successful application in a multi-step synthesis underscores its stability and reactivity under specific conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
CAS Number 1233954-85-2
Synonyms (1r,4r)-4-((2-nitrophenyl)amino)cyclohexanol

This table is generated based on available chemical database information.

Unresolved Challenges and Open Questions

The research landscape for this compound as a standalone entity presents several unanswered questions. A primary challenge is the lack of comprehensive public data regarding its full range of chemical and physical properties. A more detailed characterization could unveil new potential applications or synthetic routes.

Furthermore, while its role in the synthesis of one specific EGFR inhibitor is established, its potential as a precursor for other kinase inhibitors or bioactive molecules remains largely unexplored. Investigations into its reactivity and derivatization could open new avenues for medicinal chemistry.

Potential for Interdisciplinary Collaborations

The study of this compound and its derivatives is ripe for interdisciplinary collaboration. Medicinal chemists can work on synthesizing new analogues, while computational chemists could model their interactions with various biological targets. Pharmacologists and cancer biologists would then be essential in evaluating the efficacy and mechanism of action of any newly developed compounds. Such collaborations are key to translating foundational chemical research into tangible clinical benefits.

Strategic Directions for Future Academic Research on this compound

Future academic research could strategically focus on several key areas:

Exploration of Novel Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound would be of significant value.

In-depth Physicochemical Characterization: A comprehensive study of its spectroscopic, crystallographic, and thermodynamic properties would provide a more complete understanding of the compound.

Library Synthesis and Screening: Using this compound as a scaffold, a library of related compounds could be synthesized and screened against a panel of kinases or other biological targets to identify new lead compounds for drug discovery.

Investigation of Alternative Applications: Research could explore its potential use in other areas of chemistry, such as catalysis or materials science.

Broader Impact of Research on Related Chemical Disciplines

The research surrounding this compound, though specific, has a broader impact on several chemical disciplines. It underscores the importance of synthetic organic chemistry in providing the essential tools for advancements in medicinal chemistry and pharmacology. The development of synthetic routes for such intermediates can drive innovation in reaction methodology.

Moreover, the successful incorporation of this aminocyclohexanol derivative into a complex drug molecule highlights the versatility of this chemical scaffold. This can inspire further exploration of aminocyclohexanol-containing compounds in the design of new therapeutic agents, potentially leading to the discovery of novel drugs for a range of diseases. The journey of this compound from a synthetic intermediate to a component of a life-saving medication serves as a powerful example of the translational impact of chemical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.